5-azidopentanoic Acid

Beschreibung

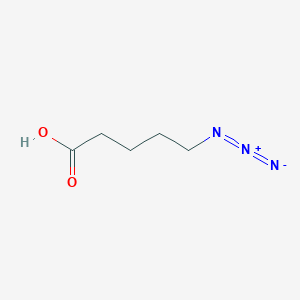

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZDIRMBQJDCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455672 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79583-98-5 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatility of 5-Azidopentanoic Acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

5-Azidopentanoic acid has emerged as a cornerstone reagent in chemical biology and drug development, primarily serving as a versatile heterobifunctional linker. Its structure, featuring a terminal azide (B81097) group and a carboxylic acid, allows for the sequential and specific conjugation of diverse molecular entities. This guide provides an in-depth overview of its applications, supported by experimental data, detailed protocols, and workflow visualizations to facilitate its integration into research and development pipelines.

The core utility of this compound lies in its ability to participate in bioorthogonal chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2][3] The carboxylic acid end can be readily activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules like proteins, while the azide group remains inert until the introduction of a copper catalyst and a terminal alkyne.[4][5] This allows for a two-step labeling strategy that is highly efficient and specific.

Core Applications in Research

The applications of this compound are extensive, spanning bioconjugation, drug development, materials science, and molecular imaging.

-

Bioconjugation and Protein Modification : The most common application is the labeling of proteins and peptides.[1] By converting the carboxylic acid to an NHS ester, the linker can be attached to lysine (B10760008) residues and the N-terminus of proteins.[4][6] The newly introduced azide handle can then be used to "click" on various payloads, including fluorescent probes for imaging, polyethylene (B3416737) glycol (PEG) for improving solubility and stability, or cytotoxic drugs for creating antibody-drug conjugates (ADCs).[1][7]

-

Peptide Cyclization : The linker is instrumental in synthesizing cyclic peptides.[1][8] By incorporating an alkyne-bearing amino acid into a peptide sequence and attaching this compound to the N-terminus, an intramolecular CuAAC reaction can be performed to create a stable, cyclic structure, which can enhance binding affinity and stability.[1][9]

-

Drug Development : It facilitates the construction of novel therapeutics.[1] Bivalent inhibitors, where two pharmacophores are joined by a linker, have been synthesized using this compound to create the triazole linkage.[10] This approach is central to fragment-based drug discovery and the development of targeted therapies like ADCs.[7]

-

Materials Science and Surface Functionalization : The azide group serves as a handle for immobilizing biomolecules onto surfaces functionalized with alkynes, or vice-versa. This is critical for creating biosensors, functionalized hydrogels, and other advanced biomaterials.[10][11]

Quantitative Data Presentation

| Application | Reagents / Method | Reported Yield | Reference |

| Peptide Cyclodimerization | On-resin CuAAC using this compound and an alkyne-modified peptide | 91% (crude) | [1] |

| Peptide Macrocyclization | Solution-phase cyclization using a C-terminal acyl azide (demonstrates efficiency of intramolecular azide-alkyne reaction) | 95% | [12] |

Key Experimental Protocols

Protocol 1: Two-Step Protein Labeling via NHS Ester Coupling and CuAAC

This protocol describes the labeling of a protein with an alkyne-fluorophore using this compound as the linker.

Step 1: Activation of Protein with Azide-NHS Ester This step involves reacting primary amines on the protein with the N-hydroxysuccinimide ester of this compound (commercially available or synthesized separately).

-

Buffer Preparation : Prepare a conjugation buffer, typically 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), adjusted to pH 8.0-9.0.[4][6] Ensure the buffer is free of primary amines (e.g., Tris).

-

Protein Preparation : Dissolve the target protein (must be free of BSA and other amine-containing stabilizers) in the conjugation buffer to a final concentration of 5-20 mg/mL.[4]

-

NHS Ester Preparation : Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[5][13]

-

Conjugation Reaction : Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1-4 hours at room temperature or overnight on ice, with gentle stirring.[4][14] The precise molar excess may require optimization to achieve the desired degree of labeling.[5]

-

Purification : Remove unreacted NHS ester and byproducts using a desalting column (e.g., Zeba spin columns or Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[4][5] The resulting product is the azide-activated protein.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This step "clicks" an alkyne-functionalized molecule (e.g., a fluorophore) onto the azide-activated protein.

-

Reagent Stock Preparation :

-

Azide-Protein : Use the purified protein from Step 1 at a known concentration (e.g., 50 µM).

-

Alkyne-Fluorophore : 10 mM stock in DMSO.

-

Copper (II) Sulfate (CuSO₄) : 20-100 mM stock in deionized water.[2][7]

-

Copper Ligand (e.g., THPTA) : 50-200 mM stock in deionized water.[2][7]

-

Reducing Agent (e.g., Sodium Ascorbate) : 100 mM stock in deionized water. Must be prepared fresh.[2][7]

-

-

Catalyst Premix : In a microcentrifuge tube, mix CuSO₄ and the THPTA ligand in a 1:2 or 1:5 molar ratio.[2][7] Let it stand for a few minutes. This complex stabilizes the active Cu(I) species.

-

Click Reaction : In a new tube, combine the following in order:

-

The azide-activated protein solution.

-

The alkyne-fluorophore (e.g., to a final concentration of 200 µM, a 4-fold excess over the protein).

-

The CuSO₄/THPTA catalyst premix (e.g., to a final copper concentration of 0.25-1 mM).[2][10]

-

Initiate the reaction by adding the sodium ascorbate (B8700270) solution (e.g., to a final concentration of 5 mM).[2][10]

-

-

Incubation : Mix gently and incubate at room temperature for 1-4 hours, protected from light.[7]

-

Final Purification : Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and unreacted fluorophore.

Protocol 2: On-Resin Peptide Cyclization

This protocol describes the intramolecular cyclization of a linear peptide synthesized on a solid support.

-

Peptide Synthesis : Synthesize the linear peptide on a resin (e.g., Rink amide MBHA) using standard Fmoc solid-phase peptide synthesis (SPPS).[1] One amino acid should contain a terminal alkyne (e.g., L-propargylglycine). The N-terminal Fmoc group is removed, and this compound is coupled to the N-terminus using standard peptide coupling reagents (e.g., HBTU/DIPEA).[1]

-

Resin Preparation : Swell the resin containing the linear azide- and alkyne-functionalized peptide in a deoxygenated solvent (e.g., 4:1 MeCN:DMSO). Solvents should be sparged with nitrogen for at least 15 minutes.[1]

-

Cyclization Reaction :

-

To the resin slurry, add 2,6-lutidine (e.g., ~5-10 equivalents relative to peptide).[1]

-

Add the copper (I) source (e.g., CuI, 5 mM final concentration).[1]

-

Seal the reaction vessel and agitate at room temperature until analysis (e.g., by HPLC of a cleaved sample) shows complete consumption of the linear precursor. Reaction times can range from 1 to 24 hours.

-

-

Cleavage and Deprotection : Wash the resin thoroughly to remove copper salts. Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[1]

-

Purification : Purify the crude cyclic peptide by reversed-phase HPLC.

Visualizations

Caption: Experimental workflow for two-step protein bioconjugation.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Logical relationship of this compound as a heterobifunctional linker.

References

- 1. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. broadpharm.com [broadpharm.com]

- 4. glenresearch.com [glenresearch.com]

- 5. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. axispharm.com [axispharm.com]

- 8. From nature to creation: Going around in circles, the art of peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lumiprobe.com [lumiprobe.com]

- 14. interchim.fr [interchim.fr]

5-Azidopentanoic Acid (CAS 79583-98-5): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 5-azidopentanoic acid is a versatile bifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and pharmaceutical sciences. Its terminal azide (B81097) and carboxylic acid functionalities provide a powerful toolkit for the precise assembly of complex molecular architectures, drug delivery systems, and diagnostic probes. This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.

Core Properties and Specifications

This compound, also known as 5-azidovaleric acid, is a colorless to pale yellow liquid at room temperature.[1] Its bifunctional nature, possessing both a reactive azide group and a versatile carboxylic acid, makes it a valuable reagent for a multitude of chemical modifications.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 79583-98-5 | [1][2][3][4] |

| Molecular Formula | C₅H₉N₃O₂ | [1][4] |

| Molecular Weight | 143.14 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Boiling Point | 85 °C at 0.01 mmHg | [3] |

| Melting Point | Undetermined | [5] |

| Solubility | Soluble in DMSO (100 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2, 10 mg/mL). Moderately soluble in other polar organic solvents. | |

| Storage Conditions | Store at -20°C, protected from light. | [4] |

Key Applications in Research and Development

The unique chemical architecture of this compound underpins its utility in several cutting-edge research areas:

-

Click Chemistry: The terminal azide group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific "click" reaction forms a stable triazole linkage, enabling the covalent conjugation of molecules with high yields and minimal byproducts.[6]

-

Bioconjugation: As a heterobifunctional linker, it facilitates the attachment of small molecules, peptides, proteins, and surfaces.[6] The carboxylic acid can be activated to form an amide bond with amine-containing biomolecules, while the azide remains available for subsequent click chemistry reactions.

-

Drug Development: In drug delivery research, this compound is used to construct antibody-drug conjugates (ADCs) and other targeted therapeutic systems. Its linker properties allow for the precise attachment of cytotoxic payloads to targeting moieties.

-

Peptide Cyclization: The molecule can be incorporated into peptide synthesis to facilitate intramolecular cyclization via click chemistry, a strategy employed to enhance peptide stability and biological activity.[7]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Appropriate solvent (e.g., DMSO, water, or a mixture)

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of copper(II) sulfate in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of the THPTA or TBTA ligand in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in a 1:1.2 molar ratio in the chosen solvent.

-

Add the copper(II) sulfate and ligand solution. A typical final concentration is 1-2 mM for copper and 5-10 mM for the ligand.

-

Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

-

Purification:

-

Once the reaction is complete, the product can be purified using standard chromatographic techniques (e.g., column chromatography, preparative HPLC) to remove the catalyst and any unreacted starting materials.

-

On-Resin Peptide Cyclization using this compound

This protocol outlines the steps for the intramolecular cyclization of a linear peptide on a solid support.

Materials:

-

Resin-bound linear peptide containing both an alkyne-functionalized amino acid and an N-terminal amine for coupling with this compound.

-

This compound

-

Coupling reagents (e.g., HATU, HOBt, DIEA)

-

Copper(I) bromide (CuBr)

-

2,6-Lutidine

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Nitrogen or Argon gas

Procedure:

-

Incorporation of this compound:

-

Swell the resin-bound peptide in DMF.

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent like HATU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF.

-

Add the activated this compound solution to the resin and shake at room temperature for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

-

On-Resin Cyclization:

-

Swell the azide-functionalized peptide resin in deoxygenated DMF.

-

In a separate flask, dissolve CuBr (1 equivalent relative to resin loading) in deoxygenated DMF/DMSO.

-

Add the CuBr solution to the resin, followed by the addition of 2,6-lutidine (10 equivalents).

-

Purge the reaction vessel with nitrogen or argon and seal it.

-

Shake the reaction mixture at room temperature for 12-18 hours.[8]

-

-

Washing and Cleavage:

-

Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove copper salts and other reagents.

-

Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification and Analysis:

-

Purify the cyclic peptide by preparative HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

-

Visualizing Workflows and Relationships

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This compound as a Bifunctional Linker

Caption: Use of this compound as a bifunctional linker for bioconjugation.

References

- 1. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Azidovaleric Acid 79583-98-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. 5-AZIDO-VALERIANIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 5-叠氮戊酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. peptide.com [peptide.com]

A Technical Guide to 5-Azidopentanoic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidopentanoic acid is a bifunctional molecule that has become an indispensable tool in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide (B81097) group and a carboxylic acid, rendering it a versatile building block for a variety of bioconjugation and chemical modification strategies. The azide moiety serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are prized for their high efficiency, selectivity, and biocompatibility.[1][2] The carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as proteins, peptides, and other biomolecules, through standard amide bond formation. This guide provides an in-depth overview of the synonyms, physicochemical properties, key applications, and detailed experimental protocols for this compound.

Synonyms and Alternative Names

To facilitate literature searches and material sourcing, it is crucial to be aware of the various names and identifiers for this compound. The most common synonym is 5-azidovaleric acid.[3][4] Below is a comprehensive table of its identifiers.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | 5-Azidovaleric acid[3][4], 5-Azidovalerianic acid[1] |

| CAS Number | 79583-98-5[1][3] |

| Molecular Formula | C₅H₉N₃O₂[1][3] |

| Molecular Weight | 143.14 g/mol [5] |

| PubChem ID | 11116171[1] |

| MDL Number | MFCD11850108[1] |

| SMILES | O=C(O)CCCCN=[N+]=[N-] |

| InChI Key | SBZDIRMBQJDCLB-UHFFFAOYSA-N |

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value |

| Appearance | Colorless to yellow liquid or neat oil[1][3] |

| Purity | ≥97.0% |

| Boiling Point | 85°C at 0.01 mmHg |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)[3] |

| Storage Conditions | Store at -20°C, protected from light |

Key Applications and Experimental Protocols

This compound is a cornerstone reagent in a multitude of applications, primarily leveraging its dual functionality for bioconjugation and chemical modification.

Protein Labeling via Amide Coupling and Click Chemistry

A primary application of this compound is the introduction of an azide handle onto proteins for subsequent modification via click chemistry. This is typically achieved by activating the carboxylic acid to form an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface. The azide-functionalized protein can then be conjugated to an alkyne-containing molecule of interest, such as a fluorescent dye, biotin, or a drug molecule.

Step 1: Activation of this compound and Protein Conjugation

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF to a concentration of 100 mM.

-

Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide (B86325) coupling reagent (e.g., EDC or DCC).

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

-

-

Protein Conjugation:

-

Prepare the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The protein concentration should typically be in the range of 1-10 mg/mL.

-

Add the activated this compound-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point for optimization.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

-

Remove the excess unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or spin filtration.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup:

-

To the azide-modified protein in PBS, add the alkyne-containing molecule of interest (e.g., a fluorescent probe) at a final concentration of 2-40 µM.[6]

-

Prepare fresh stock solutions of the catalyst components: 100 mM THPTA ligand in water, 20 mM Copper(II) sulfate (B86663) in water, and 300 mM sodium ascorbate (B8700270) in water.[6]

-

Add the THPTA ligand solution to the reaction mixture, followed by the copper(II) sulfate solution.[6]

-

Initiate the click reaction by adding the sodium ascorbate solution.[6]

-

-

Incubation and Purification:

-

Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.[6]

-

The click-labeled protein can then be purified from the catalyst and excess reagents using methods similar to those in Step 1.

-

Peptide Cyclization

This compound can be used to facilitate the head-to-tail cyclization of peptides.[4][5] In this strategy, the peptide is synthesized with a terminal alkyne-containing amino acid at one end and the other end is capped with this compound. The intramolecular click reaction then yields a cyclic peptide.

-

Peptide Synthesis:

-

Synthesize the linear peptide on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Incorporate an alkyne-bearing amino acid (e.g., propargylglycine) at the desired position (typically near the C-terminus).

-

After the final amino acid coupling and Fmoc deprotection, couple this compound to the N-terminus of the resin-bound peptide using standard peptide coupling reagents (e.g., HBTU/DIPEA).

-

-

On-Resin Cyclization (CuAAC):

-

Wash the resin thoroughly with DMF.

-

Prepare a cyclization cocktail. A typical cocktail consists of a copper(I) source (e.g., CuI or CuBr), a base (e.g., 2,6-lutidine or DIEA), and optionally a reducing agent like sodium ascorbate in a suitable solvent such as DMF or a mixture of MeCN:DMSO.[4][7]

-

Add the cyclization cocktail to the resin and agitate at room temperature. The reaction can also be expedited using microwave irradiation.[7]

-

Monitor the reaction for completion by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Cleavage and Purification:

-

Once the cyclization is complete, wash the resin thoroughly.

-

Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[4]

-

Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.

-

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and the broader life sciences. Its dual functionality enables the straightforward introduction of an azide handle into a wide range of molecules, which can then be precisely modified using the robust and efficient click chemistry toolbox. The experimental protocols provided in this guide offer a starting point for the application of this compound in protein labeling and peptide cyclization, two of its most common and impactful uses. As the field of bioconjugation continues to evolve, the utility of such well-defined and reliable chemical reporters will undoubtedly continue to grow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]

Navigating the Chemical Landscape of 5-Azidopentanoic Acid: A Technical Guide to Solubility and Stability in Buffered Solutions

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-azidopentanoic acid, a critical reagent in bioconjugation and click chemistry. This document outlines the known solubility parameters in various solvents and provides crucial stability considerations for its use in aqueous buffer systems. Detailed experimental protocols for determining solubility and assessing stability are also presented to aid researchers in optimizing their experimental workflows.

Introduction

This compound (also known as 5-azidovaleric acid) is a bifunctional molecule widely employed in chemical biology and drug development.[1][2][3][4][5] Its terminal azide (B81097) group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific covalent labeling of biomolecules.[3][5] The carboxylic acid moiety provides a point of attachment for further chemical modification or conjugation to primary amines on proteins and other molecules.[6] Understanding the solubility and stability of this compound in physiologically relevant buffers is paramount for its effective use in bioconjugation, metabolic labeling, and the development of antibody-drug conjugates (ADCs).[6][7][8][9][10][11][12]

Solubility of this compound

The solubility of this compound has been determined in several common organic solvents and a standard phosphate (B84403) buffer. This data is crucial for the preparation of stock solutions and for designing experiments that require the compound to be in a soluble form.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |

| Dimethylformamide (DMF) | 30 | ~209.6 | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 | ~209.6 | [3] |

| Ethanol | 30 | ~209.6 | [3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | ~69.9 | [3] |

Molar concentration calculated using a molecular weight of 143.14 g/mol .

Stability of this compound in Buffers

General Stability Considerations for Organic Azides

Organic azides are energetic compounds and their stability is influenced by several factors:

-

Heat, Light, and Shock: Exposure to elevated temperatures, UV light, and physical shock can lead to the decomposition of organic azides, potentially releasing nitrogen gas.[13][14][15] It is recommended to store this compound and its solutions in a cool, dark place.[1][4][15]

-

pH: Acidic conditions should be avoided when working with azides, as they can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1][16] While click chemistry reactions are often tolerant of a pH range from 4 to 12, the stability of the azide at extreme pH values over long periods should be considered.[15]

-

Presence of Metals: Contact with certain metals, particularly heavy metals, can form highly unstable and explosive metal azides.[1][13] It is crucial to avoid using metal spatulas or equipment that may react with the azide.

-

Reducing Agents: Azide groups can be reduced to amines in the presence of strong reducing agents.[15] This should be considered if such agents are present in the reaction mixture.

Structural Stability Assessment

The inherent stability of an organic azide can be estimated using empirical rules:

-

Carbon to Nitrogen Ratio (C/N): A general guideline for the stability of organic azides is that the number of carbon atoms should not be exceeded by the number of nitrogen atoms.[1][13][14][16] For this compound (C₅H₉N₃O₂), the C/N ratio is 5/3, which is greater than 1, suggesting it is a relatively stable organic azide that can be isolated and stored.[1]

-

Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient "dilution" to render the compound relatively safe.[13] this compound, with five carbon atoms to one azide group, is close to this threshold.

Experimental Protocols

The following sections provide detailed, generalized protocols for determining the solubility and assessing the stability of this compound in a buffer of interest. These protocols can be adapted by researchers to suit their specific experimental needs.

Protocol for Determining Equilibrium Solubility

This protocol is based on the widely used shake-flask method to determine the equilibrium solubility of a compound.

4.1.1 Materials

-

This compound

-

Buffer of interest (e.g., phosphate, citrate, Tris at a specific pH)

-

Co-solvent (if necessary, e.g., DMSO, ethanol)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Vials and shaker/orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

4.1.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible.

-

Seal the vial and place it on a shaker or in an orbital incubator at a controlled temperature.

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

A calibration curve should be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[17][18]

-

-

Data Reporting:

-

The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mM.

-

4.1.3 Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Assessing Stability in Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in a buffer over time by monitoring its concentration.

4.2.1 Materials

-

This compound

-

Buffer of interest (at a specific pH)

-

Incubator or water bath set to the desired temperature

-

HPLC system with a suitable detector

-

Analytical column (e.g., C18)

-

Vials

-

Quenching solution (if necessary)

4.2.2 Procedure

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of this compound in the buffer of interest at a known initial concentration.

-

-

Incubation:

-

Aliquot the buffered solution into several vials.

-

Incubate the vials at a constant temperature. Protect the vials from light if the compound is light-sensitive.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.

-

If necessary, quench the degradation reaction (e.g., by freezing or adding a quenching agent).

-

Analyze the sample by HPLC to determine the concentration of the remaining this compound.

-

-

Data Analysis:

4.2.3 Experimental Workflow Diagram

Caption: Workflow for Stability Assessment.

Application in Bioconjugation: A Workflow Overview

This compound is not typically involved in cellular signaling pathways itself but is a tool to study them. It is commonly used to introduce an azide group onto a biomolecule (e.g., a protein) via its carboxylic acid functionality. This azide-modified biomolecule can then be "clicked" with an alkyne-containing reporter molecule (e.g., a fluorophore) for visualization and analysis.

5.1 General Bioconjugation Workflow

Caption: General Bioconjugation Workflow.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers in the fields of chemical biology and drug development. While specific data on its behavior in a wide range of buffers is limited, the provided solubility data in common solvents and the general principles of organic azide stability offer a strong foundation for its effective use. The detailed experimental protocols for determining solubility and assessing stability will empower researchers to generate data specific to their experimental conditions, ensuring the reliability and reproducibility of their results. The continued application of this compound in innovative bioconjugation strategies underscores the importance of a thorough understanding of its fundamental chemical properties.

References

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. 5-アジドペンタン酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Azido-pentanoic acid | 79583-98-5 | FA45169 | Biosynth [biosynth.com]

- 6. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Liposomal Azido Mannosamine Lipids on Metabolic Cell Labeling and Imaging via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamics of Non-Canonical Amino Acid-Labeled Intra- and Extracellular Proteins in the Developing Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 19. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Azo compound degradation kinetics and halonitromethane formation kinetics during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bioorthogonal Chemistry Using Azide Reporters

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur within a living system without interfering with native biological processes.[1][2][3][4][5] This powerful methodology allows for the specific labeling and visualization of biomolecules in their natural environment. The strategy typically involves a two-step process: first, a biomolecule of interest is tagged with a chemical reporter group through metabolic or enzymatic incorporation.[1][6][7] Second, this reporter group is selectively ligated to a probe molecule, such as a fluorophore or an affinity tag, via a bioorthogonal reaction.[1][6]

The azide (B81097) (-N3) group has emerged as a premier bioorthogonal chemical reporter due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups.[8][9][10] Its abiotic nature ensures that it does not participate in native biochemical reactions, thus providing a truly orthogonal handle for subsequent chemical modification.[3][9] Azide reporters have been successfully incorporated into various classes of biomolecules, including glycans, proteins, lipids, and nucleic acids, enabling a wide range of applications in chemical biology, particularly in the imaging and study of cellular processes.[1][2][3][6][7]

Core Bioorthogonal Reactions Involving Azide Reporters

Three primary bioorthogonal reactions are widely used to label azide-tagged biomolecules: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, involves the reaction of an azide with a triarylphosphine bearing an ortho-ester group.[11][][13] This reaction forms a stable amide bond and is highly selective, proceeding readily in aqueous environments at physiological pH.[2][11] The mechanism involves the initial formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine (B1218219) oxide byproduct.[11][14] A "traceless" version of this ligation has also been developed, where the phosphine oxide is not incorporated into the final product.[11][14]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction between an azide and a terminal alkyne.[15][16] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[16][17][18] CuAAC boasts an enormous rate acceleration compared to the uncatalyzed reaction and is insensitive to a wide range of functional groups and pH conditions.[16] However, the cytotoxicity of the copper catalyst can limit its application in living cells.[19] To mitigate this, ligands such as THPTA are often used to stabilize the Cu(I) catalyst and reduce its toxicity.[17][18][20]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity issues associated with CuAAC in live-cell imaging, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[21][22] This reaction utilizes a strained cyclooctyne, which possesses a high degree of ring strain that significantly lowers the activation energy for the cycloaddition with an azide.[21] This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[21][22] SPAAC is highly bioorthogonal and has become a widely used tool for in vivo imaging and labeling.[8][21] The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.[22][23]

Quantitative Data on Azide-Based Bioorthogonal Reactions

The choice of bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes key quantitative data for the three major azide-based bioorthogonal reactions.

| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| Staudinger Ligation | Azide, Phosphine | 0.002 - 0.01 | Metal-free, high biocompatibility | Slower kinetics, potential for phosphine oxidation |

| CuAAC | Azide, Terminal Alkyne, Cu(I) | 10 - 1000 | Very fast kinetics, high yield | Copper toxicity limits in vivo applications |

| SPAAC | Azide, Strained Alkyne | 0.0024 - 34 | Metal-free, excellent for live-cell imaging | Can be slower than CuAAC, potential for side reactions of strained alkynes |

Experimental Protocols

Metabolic Labeling of Cell-Surface Glycans with Azido Sugars

This protocol describes the metabolic incorporation of an azide-containing monosaccharide, peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into cellular glycans, followed by visualization using SPAAC.[8]

Materials:

-

Ac4ManNAz (stock solution in DMSO, e.g., 10 mM)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization, optional)

-

DBCO-fluorophore conjugate (e.g., DBCO-488) staining solution

-

DAPI (for nuclear counterstaining, optional)

Procedure:

-

Cell Seeding: Seed cells on coverslips in a culture dish and allow them to adhere overnight.

-

Metabolic Labeling: Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO2).[8] The optimal incubation time should be determined empirically.

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.[8]

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]

-

Washing: Wash the cells twice with PBS.

-

(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[8]

-

Washing: Wash the cells twice with PBS.

-

SPAAC Reaction: Incubate the cells with the DBCO-fluorophore staining solution (e.g., 5-10 µM in PBS) for 1 hour at room temperature, protected from light.[8]

-

Washing: Wash the cells three times with PBS.

-

(Optional) Counterstaining: Incubate the cells with DAPI for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Proteins in Cell Lysates

This protocol outlines the labeling of alkyne-modified proteins in a cell lysate with an azide-functionalized fluorescent probe.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

Azide-fluorophore conjugate (e.g., Azide-555)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)[17]

-

THPTA stock solution (e.g., 200 mM in water)[17]

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[17]

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio.[17] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

-

Reaction Setup: In a separate tube, combine the cell lysate, azide-fluorophore, and reaction buffer.

-

Initiate Reaction: Add the Cu(I)/THPTA complex to the reaction mixture. Immediately add sodium ascorbate to initiate the click reaction.[17] The final concentrations should be optimized, but typical ranges are 1-2 mM Cu(I), 2-4 mM THPTA, and 5-10 mM sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Analysis: The labeled proteins can now be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning or by mass spectrometry.

Visualizations of Workflows and Pathways

Caption: Workflow for metabolic labeling and imaging of glycans.

Caption: Key bioorthogonal reactions involving azide reporters.

Applications in Drug Development

Bioorthogonal chemistry with azide reporters offers significant potential in the field of drug discovery and development.[4][24][25] These techniques can be applied to:

-

Target Identification and Validation: By incorporating azide reporters into small molecule drug candidates, researchers can track their distribution, identify binding partners, and validate their targets within a cellular context.

-

Prodrug Activation: Bioorthogonal reactions can be used to design prodrugs that are activated at a specific site of action.[4][25] For example, a non-toxic, azide-containing prodrug can be administered systemically, followed by a targeted delivery of a reactant that triggers the release of the active drug only in the desired tissue.

-

Antibody-Drug Conjugates (ADCs): CuAAC and SPAAC provide efficient and site-specific methods for conjugating cytotoxic drugs to antibodies, leading to the development of more homogeneous and effective ADCs.[17]

-

In Vivo Imaging: The ability to perform bioorthogonal reactions in living organisms allows for non-invasive imaging of drug distribution and target engagement, providing valuable pharmacokinetic and pharmacodynamic data.[6][10][26]

Conclusion

The use of azide reporters in bioorthogonal chemistry has revolutionized our ability to study and manipulate biomolecules in their native environment. The versatility of the azide group, coupled with a growing toolbox of selective and efficient ligation reactions, provides researchers with powerful tools for a wide range of applications, from fundamental cell biology to cutting-edge drug development. As new bioorthogonal reactions with improved kinetics and biocompatibility continue to be developed, the impact of this technology is poised to expand even further.

References

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemical reporters for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. news-medical.net [news-medical.net]

- 10. pnas.org [pnas.org]

- 11. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 13. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Click Chemistry [organic-chemistry.org]

- 17. axispharm.com [axispharm.com]

- 18. broadpharm.com [broadpharm.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jenabioscience.com [jenabioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 23. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pcbiochemres.com [pcbiochemres.com]

- 25. eurekaselect.com [eurekaselect.com]

- 26. pubs.acs.org [pubs.acs.org]

Physical properties and molecular weight of 5-azidovaleric acid

An In-depth Technical Guide to 5-Azidovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, molecular data, and key experimental applications of 5-azidovaleric acid. This bifunctional molecule, featuring both a terminal azide (B81097) and a carboxylic acid, is a critical reagent in bioconjugation, drug delivery systems, and materials science, primarily utilized as a linker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".

Core Physical and Molecular Properties

5-Azidovaleric acid (also known as 5-azidopentanoic acid) is typically a colorless to light yellow or brown liquid at room temperature.[1][2][3] Its bifunctional nature allows for versatile applications where the carboxylic acid can be conjugated to amine-containing molecules, and the azide group is available for click chemistry reactions.[3]

Table 1: Physical and Chemical Properties of 5-Azidovaleric Acid

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉N₃O₂ | [1][3][4] |

| Molecular Weight | 143.14 g/mol | [1] |

| CAS Number | 79583-98-5 | [1][4] |

| Appearance | Colorless to light yellow/brown liquid | [1][3] |

| Density | 1.142 g/cm³ | [1][5] |

| Boiling Point | 85 °C at 0.01 mmHg | [5][6] |

| Refractive Index | ~1.47 | [6] |

| Solubility (at 25°C) | ||

| DMSO: up to 100 mg/mL | [1] | |

| DMF: 30 mg/mL | [7][8] | |

| Ethanol: 30 mg/mL | [7][8] | |

| PBS (pH 7.2): 10 mg/mL | [7][8] | |

| Storage Conditions | Pure Form: -20°C for up to 3 years | [1] |

| In Solvent: -80°C for 6 months | [1] |

Experimental Protocols & Applications

5-Azidovaleric acid is a staple reagent for introducing an azide moiety onto various substrates. Its primary application is in CuAAC click chemistry, a highly efficient and specific reaction for covalently linking molecules.[9][10]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating 5-azidovaleric acid (or a derivative) to an alkyne-containing molecule. The procedure relies on the in-situ reduction of Copper(II) to the catalytic Copper(I) species using sodium ascorbate (B8700270).[11]

Materials:

-

5-Azidovaleric Acid

-

Alkyne-functionalized molecule

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium L-Ascorbate

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents.[11][12]

-

Solvent: Degassed, appropriate for substrates (e.g., DMF/water, DMSO, t-BuOH/water)

Procedure:

-

In a suitable reaction vial, dissolve the alkyne-containing molecule (1 equivalent) and 5-azidovaleric acid (1.1 to 1.5 equivalents) in the chosen solvent system.

-

In a separate microcentrifuge tube, prepare a fresh aqueous solution of Sodium L-Ascorbate (0.2 to 0.5 equivalents).

-

In another tube, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and the chosen ligand (THPTA or TBTA, 0.1 to 0.5 equivalents) in water or a DMSO/water mixture. Incubate this solution for several minutes to allow for complex formation.[11]

-

Add the copper/ligand solution to the main reaction vial containing the azide and alkyne.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes, then seal the vial and maintain an inert atmosphere.[12]

-

Allow the reaction to proceed at room temperature for 1 to 12 hours. Gentle heating (40-60°C) can be applied to accelerate the reaction, particularly for sterically hindered substrates.[12]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the triazole product can be isolated through standard workup procedures, including extraction, precipitation, or chromatography.

Synthesis of 5-Azidovaleric Acid from 5-Bromovaleric Acid

This protocol outlines a common method for synthesizing 5-azidovaleric acid from a halogenated precursor.

Materials:

-

5-Bromovaleric Acid

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-bromovaleric acid (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (NaN₃, ~1.5 to 3 equivalents) to the stirred solution.

-

Heat the reaction mixture to approximately 60-70°C and stir under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude 5-azidovaleric acid, which can be further purified by column chromatography if necessary.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction involving 5-azidovaleric acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 79583-98-5: 5-azido-Pentanoic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound — CF Plus Chemicals [cfplus.cz]

- 5. 5-AZIDO-VALERIANIC ACID | 79583-98-5 [chemicalbook.com]

- 6. 5-Azidovaleric Acid 79583-98-5 | TCI AMERICA [tcichemicals.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 5-AZIDO-VALERIANIC ACID | 79583-98-5 [amp.chemicalbook.com]

- 9. interchim.fr [interchim.fr]

- 10. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

Key characteristics of 5-azidopentanoic acid as a chemical linker

An In-depth Technical Guide to 5-Azidopentanoic Acid as a Chemical Linker

Introduction

This compound, also known as 5-azidovaleric acid, is a heterobifunctional chemical linker that has become an indispensable tool in the fields of bioconjugation, drug development, and materials science. Its structure features two key functional groups: a terminal azide (B81097) (-N₃) and a carboxylic acid (-COOH), separated by a flexible five-carbon aliphatic chain. This arrangement allows for the sequential and orthogonal conjugation of two different molecules.

The carboxylic acid moiety can be readily activated to form stable amide bonds with primary amines, commonly found in proteins and peptides. The azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[1][2][3] This dual reactivity, combined with the linker's stability, makes this compound a cornerstone reagent for constructing complex molecular architectures, from antibody-drug conjugates (ADCs) to functionalized surfaces and polymers.[1][4]

Core Physicochemical and Handling Properties

The utility of this compound is underpinned by its distinct chemical and physical properties. All quantitative data is summarized for clear comparison.

| Property | Data | Citations |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Azidovaleric acid | [1][3] |

| CAS Number | 79583-98-5 | [1][3][5] |

| Molecular Formula | C₅H₉N₃O₂ | [1][5][6] |

| Molecular Weight | 143.14 - 143.15 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid, neat oil, or white crystalline solid.[1][7][8] | [1][7][8] |

| Purity | ≥95-98% | [1][3] |

| Solubility | Soluble in: DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml).[2] | [2] |

| Moderately Soluble in: PBS (pH 7.2) (10 mg/ml).[2] | [2] | |

| Slightly Soluble in: Water.[7] | [7] | |

| Storage Conditions | Store at ≤ -4°C to < -15°C, protected from light and heat.[1][6][7] | [1][6][7] |

| Safety Information | Hazard: Explosive potential, self-reactive, carcinogenicity category 1B.[4][7] | [4][7] |

| Precautions: Avoid heat, light, and flammable materials. Use in a well-ventilated area with appropriate PPE (gloves, goggles).[4][7] | [4][7] |

Key Functional Groups and Reaction Mechanisms

The power of this compound lies in the orthogonal reactivity of its two functional ends, allowing for controlled, stepwise conjugations.

The Carboxylic Acid: Amine-Reactive Handle

The carboxylic acid group provides a robust method for coupling the linker to biomolecules containing primary amines, such as the lysine (B10760008) residues on the surface of proteins or antibodies. This reaction does not proceed spontaneously but requires activation, typically through the formation of an active ester. The most common method is the use of carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS.

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Stabilization: This intermediate can react directly with an amine but is prone to hydrolysis. NHS is added to react with the intermediate, forming a more stable NHS ester.

-

Conjugation: The NHS ester readily reacts with a primary amine at physiological to slightly alkaline pH (7.2-8.5) to form a stable and permanent amide bond, releasing NHS as a byproduct.

The Azide Group: Bioorthogonal "Click" Chemistry Handle

The azide group is the bioorthogonal component of the linker. It is exceptionally stable in biological systems and does not react with native functional groups found in biomolecules. Its primary role is to participate in cycloaddition reactions, most famously the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9]

-

Mechanism: In the presence of a Cu(I) catalyst (often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent like sodium ascorbate), the azide group and a terminal alkyne undergo a [3+2] cycloaddition reaction.

-

Result: This reaction forms a highly stable, five-membered 1,4-disubstituted triazole ring that covalently links the two molecules. The reaction is rapid, specific, and high-yielding, even in complex biological mixtures.

The logical relationship between these functionalities is visualized below.

Caption: Orthogonal reactivity of this compound.

Experimental Protocols

The following are detailed, generalized protocols for a two-step conjugation workflow using this compound to link a drug molecule to an antibody.

Protocol 1: Antibody Modification with this compound (Amine Coupling)

Objective: To conjugate this compound to an antibody via its surface lysine residues, introducing azide handles for subsequent "clicking."

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

N-hydroxysulfosuccinimide (Sulfo-NHS).

-

Activation/Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5.

-

Purification: Desalting column (e.g., Zeba™ Spin) or dialysis cassette (10K MWCO).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Methodology:

-

Reagent Preparation:

-

Equilibrate the antibody to room temperature. If necessary, exchange it into the Activation/Reaction Buffer using a desalting column. Adjust protein concentration to 2-5 mg/mL.

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in the Activation/Reaction Buffer or water.

-

-

Carboxylic Acid Activation & Conjugation:

-

In a microcentrifuge tube, combine the this compound stock solution with the EDC and Sulfo-NHS solutions at a 1:1:1 molar ratio. For a typical reaction, use a 20-50 fold molar excess of these reagents over the antibody.

-

Incubate at room temperature for 15 minutes to generate the Sulfo-NHS ester.

-

Add the activated linker solution to the antibody solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Reaction Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

-

Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

-

Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by reacting a known quantity with a fluorescent alkyne and measuring absorbance.

-

Protocol 2: "Click" Conjugation of an Alkyne-Drug to the Azide-Modified Antibody (CuAAC)

Objective: To attach an alkyne-functionalized payload (e.g., a cytotoxic drug) to the azide-modified antibody prepared in Protocol 1.

Materials:

-

Azide-modified antibody (from Protocol 1) in a copper-compatible buffer (e.g., PBS, pH 7.4).

-

Alkyne-functionalized drug/payload.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared).

-

Copper Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DMSO/water).

-

Purification: Size-exclusion chromatography (SEC) or a desalting column.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-drug in DMSO or a suitable solvent.

-

Prepare the Sodium Ascorbate solution immediately before use to prevent oxidation.

-

-

Click Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified antibody.

-

Add the alkyne-drug to the antibody solution. A 5-10 fold molar excess of the drug over the number of azide groups is typical.

-

Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio and let them complex for 1-2 minutes.

-

Add the copper/ligand complex to the antibody/drug mixture. A final copper concentration of 0.5-1 mM is common.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

-

-

Purification:

-

Remove the catalyst, excess drug, and other small molecules using size-exclusion chromatography (SEC) for high-purity applications like ADCs. For simpler conjugates, a desalting column may be sufficient.

-

-

Characterization:

-

Analyze the final antibody-drug conjugate (ADC) using techniques like Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution, SEC to confirm purity and aggregation, and mass spectrometry to confirm the final product mass.

-

The workflow for these protocols is illustrated below.

Caption: A two-step workflow for creating an antibody-drug conjugate.

Application in Targeted Drug Delivery

A primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs).[10] The linker plays a critical role in tethering a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen on cancer cells.

The process, enabled by the linker, is as follows:

-

Targeting: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to its specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex, typically via endocytosis.

-

Drug Release: Inside the cell, the complex is trafficked to lysosomes, where the acidic environment and enzymes degrade the antibody and/or a cleavable linker, releasing the active cytotoxic drug.

-

Cell Death: The released drug then exerts its cell-killing effect, leading to apoptosis of the cancer cell.

This targeted approach increases the therapeutic window of the drug by delivering it directly to cancer cells, minimizing exposure and damage to healthy tissues.

Caption: Targeted drug delivery mechanism using an ADC.

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound — CF Plus Chemicals [cfplus.cz]

- 4. 5-叠氮戊酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 5-Azido-pentanoic acid | 79583-98-5 | FA45169 | Biosynth [biosynth.com]

- 7. 5-azido-Pentanoic acid [chembk.com]

- 8. CAS 79583-98-5: 5-azido-Pentanoic acid | CymitQuimica [cymitquimica.com]

- 9. Bioconjugation application notes [bionordika.fi]

- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Principles of Azide Chemistry in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organic azides are energetic, versatile functional groups that have become indispensable tools in modern organic synthesis.[1][2][3] Characterized by the linear N₃ group, azides serve as robust precursors for a wide array of nitrogen-containing compounds and are central to highly reliable ligation chemistries.[1][4] This technical guide explores the core principles of using azides, focusing on their synthesis, key reactions, and the critical safety protocols required for their handling.

Core Principles and Safety

The azide (B81097) functional group can be described by several resonance structures, which account for its unique reactivity.[2][5] The terminal nitrogen atom is mildly nucleophilic, while the overall group has a high propensity to extrude dinitrogen (N₂), a thermodynamically favorable process that drives many of its characteristic reactions.[1][6]

However, this high energy content also makes many organic azides potentially explosive.[3] Low molecular weight azides, in particular, can be highly sensitive to heat, shock, or light.[1][7] Therefore, strict adherence to safety protocols is paramount.

Key Safety Guidelines for Handling Azides:

-

Stability Assessment: The stability of an organic azide is critical. Two common guidelines are used:

-

Carbon to Nitrogen Ratio (C/N): The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 should only be handled in small quantities and stored in dilute solutions (<1 M) at low temperatures (-18°C) away from light.[7]

-

Rule of Six: A compound is considered safer when there are at least six carbon atoms for each energetic group (like an azide).[7]

-

-

Handling Precautions:

-

Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. The azide ion is toxic, comparable to cyanide.[8]

-

Use plastic or glass spatulas; never metal, to avoid the formation of highly shock-sensitive heavy metal azides.[7][9]

-

Work in a well-ventilated fume hood, preferably behind a blast shield, especially when working on a larger scale or with new compounds.[9][10]

-

-

Reaction Conditions:

-

Never use chlorinated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable diazido- and triazidomethane.[7][8]

-

Avoid mixing azides with strong acids, which can generate the highly toxic and explosive hydrazoic acid.[7]

-

-

Purification and Storage:

-

Waste Disposal:

-

Azide-containing waste must be collected in separate, clearly labeled containers and kept away from acidic waste.[7][11] Do not pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive salts.[11]

-

Synthesis of Organic Azides

The most common method for preparing alkyl azides is through the nucleophilic substitution (Sₙ2) reaction of an alkyl halide or sulfonate with an azide salt, such as sodium azide (NaN₃).[6][12] Aryl azides can be prepared from the corresponding diazonium salt.[1][3] Acyl azides, precursors for the Curtius rearrangement, are typically formed from acyl chlorides or carboxylic acids.[1][13]

Detailed Experimental Protocol: Synthesis of 1-Azidohexane from 1-Bromohexane (B126081)

This protocol describes a standard Sₙ2 reaction to form a primary alkyl azide.

-

Reagents and Setup:

-

1-Bromohexane (1.0 eq)

-

Sodium azide (NaN₃, 1.2-1.5 eq)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) as solvent.

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or nitrogen inlet).

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium azide in DMSO.

-

Add 1-bromohexane to the stirred solution at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 12-24 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).[6]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (B1210297) (3x).[6]

-

Combine the organic extracts and wash with brine to remove residual DMSO/DMF.[6]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Crucial Note: Do not distill low molecular weight alkyl azides, as they are prone to explosive decomposition. The crude product is often pure enough for subsequent steps.[6]

-

Key Reactions and Applications

Organic azides are precursors to a variety of important chemical transformations, making them highly valuable in drug discovery, bioconjugation, and materials science.

Azide-Alkyne Cycloadditions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry."[14][15] This reaction class is prized for its high efficiency, selectivity, and tolerance of a wide range of functional groups.[14][15]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively produces the 1,4-disubstituted triazole isomer.[14] It proceeds rapidly at room temperature and is insensitive to aqueous conditions over a wide pH range (4-12).[15] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[15]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that uses strained cyclooctynes.[16][17] The high ring strain provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[17]

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) salt (e.g., CuI, or CuSO₄/Ascorbate)[18] | None (Metal-free)[16][] |

| Alkyne | Terminal alkyne[14] | Strained cyclic alkyne (e.g., cyclooctyne)[16][17] |

| Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸)[15] | Fast, dependent on ring strain[16] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[14] | Mixture of regioisomers (often near 1:1) |

| Biocompatibility | Limited by copper cytotoxicity[16] | Highly biocompatible, used in living systems[17] |

| Primary Use | Bioconjugation, materials science, synthesis[14][] | Live-cell imaging, in vivo chemistry[16] |

This protocol describes a general procedure for a model CuAAC reaction.[21][22]

-

Reagents and Setup:

-

Alkyne-containing molecule (e.g., propargyl alcohol, 1.0 eq)

-

Azide-containing molecule (1.0-1.2 eq)

-

Copper(II) sulfate (B86663) (CuSO₄, 0.01-0.05 eq)

-

Sodium ascorbate (0.1-0.2 eq)

-

Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)

-

Reaction vessel (e.g., vial or round-bottom flask) with a stir bar.

-

-

Procedure:

-

Dissolve the alkyne and azide components in the chosen solvent system in the reaction vessel.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction. The solution may change color as Cu(I) is formed.

-

Stir the reaction vigorously at room temperature for 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

If the product precipitates, it can be isolated by simple filtration.[15]

-

Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-